

(R)-ZINC-3573: A Technical Guide to a Selective MRGPRX2 Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and selective synthetic organic agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), an orphan GPCR implicated in pain, itch, and pseudo-allergic reactions.[1][2][3] This document provides a comprehensive technical overview of (R)-ZINC-3573, including its pharmacological properties, primary molecular target, and associated signaling pathways. Detailed experimental protocols for its characterization and relevant visualizations are provided to support further research and drug development efforts. The stereoisomer, (S)-ZINC-3573, is inactive, making it an ideal negative control for in vitro and in vivo studies.[2]

Core Compound and Target Information

(R)-ZINC-3573, systematically named (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, was identified through an in silico design and screening process. It serves as a valuable chemical probe for investigating the physiological and pathological roles of its primary target, MRGPRX2.

Physicochemical Properties of (R)-ZINC-3573



Property	Value	Source
Molecular Formula	C18H21N5	
Molecular Weight	307.4 g/mol	
CAS Number	2089389-15-9	
Purity	≥98% (HPLC)	
Solubility	Soluble to 100 mM in 1eq. HCl and DMSO	
Storage	Store at +4°C	

Primary Target: Mas-related G protein-coupled receptor X2 (MRGPRX2)

MRGPRX2 is a G protein-coupled receptor predominantly expressed on mast cells and sensory neurons.[2] It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and itch.[4][5][6][7][8] MRGPRX2 is activated by a range of endogenous and exogenous ligands, including neuropeptides (e.g., substance P), and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators.[4][5][6]

Pharmacological Data

(R)-ZINC-3573 is a potent agonist of MRGPRX2 with high selectivity over other GPCRs and kinases.

Potency and Efficacy



Assay	Parameter	Value	Cell Line	Source
PRESTO-Tango	EC50	740 nM	HTLA	[1][2]
FLIPR	EC50	1 μΜ	HEK293	[2]
β- hexosaminidase Degranulation	Agonist	Promotes degranulation	LAD2	[1]
Intracellular Calcium Release	Agonist	Induces calcium release	LAD2	[1]

Selectivity Profile

(R)-ZINC-3573 exhibits high selectivity for MRGPRX2.

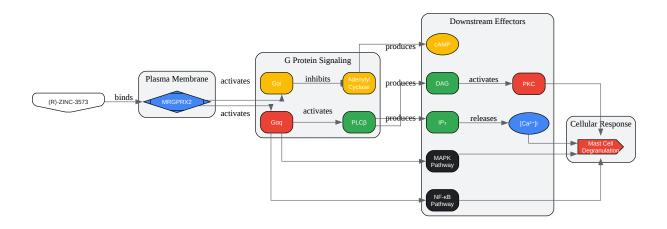
- GPCRome Screening: In a PRESTO-Tango screen against 315 other human GPCRs, **(R)**-**ZINC-3573** showed no significant agonist activity at a concentration of 10 μ M.[9]
- Kinase Panel: The parent scaffold of ZINC-3573 was screened against 97 representative kinases and showed minimal inhibitory activity. The closest off-target hits were BTK (Kd = 27 μ M), MAPK8 (Kd = 19 μ M), and MAPK10 (Kd > 30 μ M).[2]
- Enantiomeric Selectivity: The (S)-enantiomer, (S)-ZINC-3573, is inactive at MRGPRX2 with an EC₅₀ > 100 μM in both PRESTO-Tango and FLIPR assays, making it an excellent negative control.[2]

Signaling Pathways and Experimental Workflows MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by **(R)-ZINC-3573** initiates a cascade of intracellular signaling events. The receptor couples to both Gαq and Gαi proteins.[5] Gαq activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Downstream of these initial events, the MAPK and NF-κB pathways can also be



activated.[7][8] This signaling cascade culminates in cellular responses such as mast cell degranulation and the release of inflammatory mediators.[4][5][6]



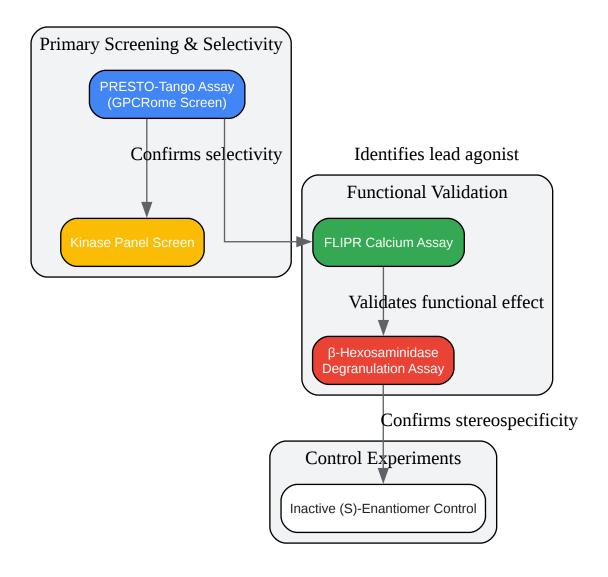
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MRGPRX2 Signaling Pathway

Experimental Workflow for Characterization

The characterization of **(R)-ZINC-3573** typically follows a multi-step workflow, starting with primary screening for agonist activity, followed by selectivity profiling and functional validation in relevant cell-based assays.





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Experimental Characterization Workflow

Detailed Experimental Protocols PRESTO-Tango β-Arrestin Recruitment Assay

This assay is used for primary screening and selectivity profiling of compounds against a large panel of GPCRs.

• Cell Culture: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β -arrestin2-TEV fusion protein, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, 2 μ g/mL puromycin, and 100 μ g/mL hygromycin B.



- Transfection: Cells are seeded in 384-well plates and transfected with plasmids encoding the GPCR of interest fused to a TEV protease cleavage site and a GAL4-VP16 transcription factor.
- Compound Treatment: 24 hours post-transfection, the medium is replaced, and cells are incubated with **(R)-ZINC-3573** at various concentrations (typically for 16-24 hours).
- Luminescence Reading: The medium is removed, and a luciferase substrate (e.g., Bright-Glo) is added to each well. Luminescence is measured using a plate reader. An increase in luminescence indicates β-arrestin recruitment to the activated GPCR.

FLIPR Calcium Assay

This assay measures intracellular calcium mobilization following GPCR activation.

- Cell Plating: HEK293 cells stably expressing MRGPRX2 are seeded into 384-well black-wall, clear-bottom plates and incubated overnight.
- Dye Loading: The culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in HBSS with 20 mM HEPES for 1-2 hours at 37°C.
- Compound Addition: The plate is placed in a FLIPR instrument. Baseline fluorescence is measured before the automated addition of **(R)-ZINC-3573** at various concentrations.
- Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time.
 An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay quantifies the release of β -hexosaminidase, an enzyme stored in mast cell granules, as a marker of degranulation.

 Cell Culture: LAD2 human mast cells are cultured in StemPro-34 SFM supplemented with Stem Cell Factor (SCF).



- Cell Stimulation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). They are then incubated with various concentrations of (R)-ZINC-3573 for 30 minutes at 37°C.
- Supernatant Collection: The cells are pelleted by centrifugation, and the supernatant is collected.
- Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance is read at 405 nm. The amount of colorimetric product is proportional to the extent of degranulation.
- Data Normalization: Results are typically expressed as a percentage of the total β-hexosaminidase release, which is determined by lysing an equal number of cells with a detergent like Triton X-100.

Conclusion

(R)-ZINC-3573 is a well-characterized, potent, and selective agonist of MRGPRX2. Its availability, along with its inactive enantiomer, provides a valuable toolset for researchers in academia and industry to further elucidate the role of MRGPRX2 in health and disease. The data and protocols presented in this guide are intended to facilitate these research endeavors and support the development of novel therapeutics targeting this important receptor.

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